molecular formula C23H20N2O5 B2727521 2-(4-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922081-57-0

2-(4-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No. B2727521
CAS RN: 922081-57-0
M. Wt: 404.422
InChI Key: NIMKYUGSDIUZPB-UHFFFAOYSA-N
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Description

This compound is a novel chemical compound that exhibits promising potential for scientific research, enabling diverse applications in various fields. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine .


Synthesis Analysis

The synthesis of this compound involves the use of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate in a solution of THF, MeOH, and water . The synthesis can also involve the use of optically active forms obtained by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepin core structure. It also contains a methoxyphenoxy group and an acetamide group attached to the core structure .

Scientific Research Applications

Antitumor and Antimicrobial Applications

Compounds structurally similar to 2-(4-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide have been investigated for their potential in cancer therapy and as antimicrobial agents. For instance, derivatives of hydrazide, oxadiazole, and benzothiazole have shown promising in vitro antimicrobial activity against various gram-positive, gram-negative bacteria, and fungi, alongside antiproliferative activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).

Fungicidal Activity for Crop Protection

Research into derivatives of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one has unveiled compounds with moderate to high fungicidal activities against various phytopathogenic fungi, indicating potential applications in agricultural crop protection. Some of these compounds showed activities comparable to commercial fungicides like azoxystrobin and trifloxystrobin, highlighting their potential as new fungicidal candidates (Yang et al., 2017).

Antioxidant Properties

Nitrogen-containing bromophenols isolated from marine red algae have demonstrated significant radical scavenging activity, suggesting their potential application as natural antioxidants in food and pharmaceutical fields. This research underlines the broader scope of investigating compounds with aromatic and heteroaromatic structures for their antioxidant capabilities, which could be relevant to the compound (Li et al., 2012).

Synthetic Methodologies and Chemical Properties

Studies on dibenzo[b,f]oxepine derivatives, including those involving substitutions and modifications similar to the target compound, contribute to understanding the synthetic methodologies that enable the creation of novel chemical entities with potential therapeutic applications. Research in this area often explores the pharmacological implications of these compounds, including their interaction with biological targets like GPCRs (Naporra et al., 2016).

Mechanism of Action

The compound is a selective inhibitor of the Dopamine D2 receptor . This makes it potentially useful in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-25-19-5-3-4-6-21(19)30-20-12-7-15(13-18(20)23(25)27)24-22(26)14-29-17-10-8-16(28-2)9-11-17/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMKYUGSDIUZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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